molecular formula C9H10ClNO3 B2560447 3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride CAS No. 2411276-17-8

3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride

Cat. No.: B2560447
CAS No.: 2411276-17-8
M. Wt: 215.63
InChI Key: JDMAKLSNTXJXQC-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H9NO3.ClH. It is a hydrochloride salt of 3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid, which is a heterocyclic aromatic organic compound. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride typically involves multiple steps, starting from simpler organic compounds. One common synthetic route is the cyclization of a pyridine derivative with a suitable diene under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where the hydroxyl or carboxyl groups have been replaced by other functional groups.

Scientific Research Applications

3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may be used in biological studies to investigate its interactions with various biomolecules.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

3,4-Dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride is unique due to its specific chemical structure, which includes a pyrano[3,4-c]pyridine ring system. Similar compounds include:

  • 1H,3H,4H-pyrano[3,4-c]pyridine-6-carboxylic acid hydrochloride: This compound is structurally similar but may have different substituents or functional groups.

  • 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde: Another related compound with a different ring structure and functional group.

These compounds share similarities in their core structure but differ in their substituents and functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

3,4-dihydro-1H-pyrano[3,4-c]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3.ClH/c11-9(12)8-3-6-1-2-13-5-7(6)4-10-8;/h3-4H,1-2,5H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJNIBKCYIYZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CN=C(C=C21)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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